1,2,2-Triphenylethanone
Overview
Description
1,2,2-Triphenylethanone is a chemical compound with the molecular formula C20H16O . It has a molecular weight of 272.34 g/mol .
Synthesis Analysis
The synthesis of this compound involves reactions of organolithiums with dialkyl oxalates . The reaction of bromobenzene with diethyl oxalate in a macrobatch system is one of the methods used .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H16O . The InChIKey for this compound is UKQCJCWLKWRFFI-UHFFFAOYAA .Chemical Reactions Analysis
The chemical reactions involving this compound include the Friedel-Crafts arylation of α-hydroxy ketones . This reaction results in the formation of 1,2,2-tetraarylethanones .Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids
1,2,2-Triphenylethanone derivatives, specifically 2-hydroxy-1,2,2-triphenylethanone, have been used as efficient photolabile protecting groups for carboxylic acids. These compounds enable the synthesis of carboxylic acid esters, which can undergo rapid photolysis upon irradiation, releasing the carboxylic acid and forming benzo[b]phenanthro[9,10-d]furan as a side product (Ashraf et al., 2007).
Photocyclisation and Photolysis Studies
The synthesis and photolysis of carboxylic esters of 2-hydroxy-1,2,2-triphenylethanone have shown that these esters can be prepared efficiently and undergo quantitative photolysis to yield carboxylic acids and benzo[b]phenanthro[9,10-d]furan, demonstrating a novel tandem photocyclisation process (Ashraf et al., 2003).
Photoinduced Electron Transfer
In studies exploring photoinduced electron transfer, radical cations of carbonyl compounds like this compound have been used. These studies have shown the potential for carbon-carbon bond cleavage through electron transfer to excited states, which is significant for understanding photochemical processes in organic compounds (Akaba et al., 1992).
Molecular Structure Analysis
Research has also been conducted on the molecular structure of related compounds like 1,2-diphenylethane, providing insights into their vapor phase structures and geometrical parameters. These studies are crucial for understanding the physical and chemical properties of these molecules (Shen, 1998).
Aggregation-Induced Emission and Explosive Detection
A study involving the synthesis of tetraphenylethene-containing compounds like this compound derivatives has revealed applications in aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection. This is significant in the field of materials science, particularly for sensing applications (Hu et al., 2012).
Synthetic Processes Analysis
Analyses of synthetic processes involving compounds like 1,2-diphenylethane, which shares a structural similarity with this compound, have been summarized. This research provides insights into various synthetic methods and their applications in organic chemistry (Tang Zhong-feng, 2010).
Mechanism of Action
Properties
IUPAC Name |
1,2,2-triphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQCJCWLKWRFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169578 | |
Record name | 1,2,2-Triphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-63-7 | |
Record name | 1,2,2-Triphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1733-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,2-Triphenylethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC11031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,2-Triphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIPHENYLACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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